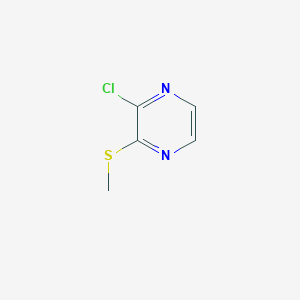
3-(5-Amino-2-methoxyphenoxy)propan-1-ol
Overview
Description
“3-(5-Amino-2-methoxyphenoxy)propan-1-ol” is a chemical compound with the CAS Number: 1247618-34-3. It has a molecular weight of 197.23 . The IUPAC name for this compound is 3-(5-amino-2-methoxyphenoxy)-1-propanol .
Molecular Structure Analysis
The InChI code for “3-(5-Amino-2-methoxyphenoxy)propan-1-ol” is 1S/C10H15NO3/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “3-(5-Amino-2-methoxyphenoxy)propan-1-ol” has a molecular weight of 197.23 . More detailed physical and chemical properties such as boiling point, density, and flash point are not available in the current literature.Scientific Research Applications
Lignin Model Compounds Study
T. Yokoyama (2015) conducted a study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the different mechanisms involved in the degradation of C6-C2- and C6-C3-type model compounds. This research sheds light on the significance of the γ-hydroxymethyl group in these reactions and suggests that hydride transfer mechanisms play a greater role than previously thought. The study also identified a novel enol ether compound during the acidolysis process, indicating a distinct mechanism from those involving HCl or H2SO4. The findings suggest that unknown mechanisms contribute to the reaction, especially at lower concentrations of HBr, provided that Br- still exists in the system (T. Yokoyama, 2015).
Pharmacological Review of Chlorogenic Acid
M. Naveed et al. (2018) conducted a pharmacological review of Chlorogenic Acid (CGA), a phenolic acid found in green coffee extracts and tea, known for its therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. CGA is highlighted for its potential in modulating lipid metabolism and glucose, which could be beneficial in treating metabolic disorders. This review calls for further research to explore and optimize the biological and pharmacological effects of CGA, suggesting its use as a natural safeguard food additive (M. Naveed et al., 2018).
Chitosan's Antimicrobial Potential
D. Raafat and H. Sahl (2009) reviewed the antimicrobial potential of chitosan, an aminopolysaccharide biopolymer known for its biocompatibility and stability. The review discusses chitosan's wide scope of applications due to its physicochemical and biological characteristics. While not primarily used as an antimicrobial agent, its utility in food and pharmaceutical formulations has increased interest in understanding its pharmacological activities. The review suggests a need for a deeper understanding of chitosan's antimicrobial mode of action to fully realize its potential (D. Raafat & H. Sahl, 2009).
Furan Derivatives from Plant Biomass
V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017) reviewed recent advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its prospects in the chemical industry. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are considered alternative feedstocks for producing monomers, polymers, and fuels, replacing non-renewable hydrocarbons. This review underscores the potential extension of HMF applications in the 21st-century chemistry (V. M. Chernyshev et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as propanolamines are known to interact with various receptors and enzymes in the body .
Mode of Action
Based on its structural similarity to propanolamines, it might interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Propanolamines, which are structurally similar, are known to be involved in various biochemical pathways, including the synthesis of oxazolines .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have various biological effects, depending on their specific targets and the pathways they affect .
Action Environment
The action, efficacy, and stability of “1-Propanol, 3-(5-amino-2-methoxyphenoxy)-” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
3-(5-amino-2-methoxyphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAHACBSOUYKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



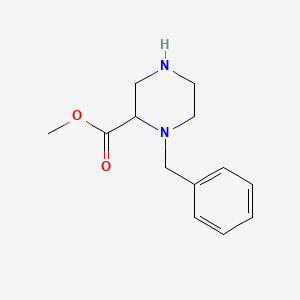
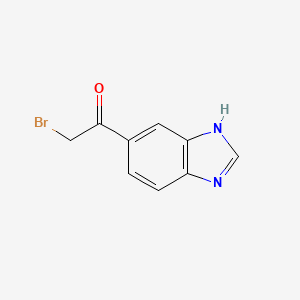
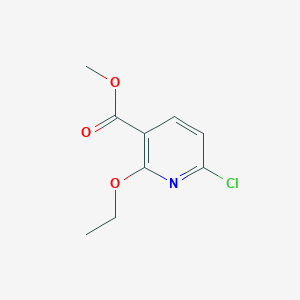
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B3093647.png)
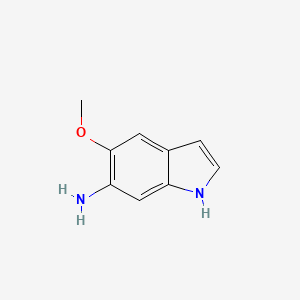
![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)



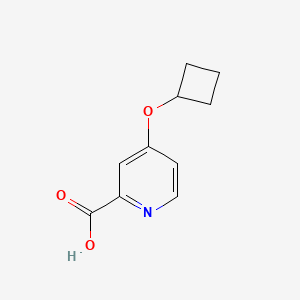
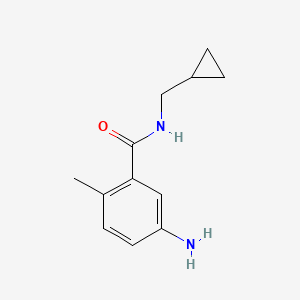

![3-[(Cyclopentylmethyl)amino]benzoic acid](/img/structure/B3093724.png)
